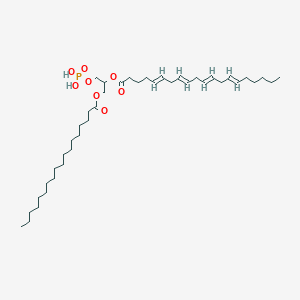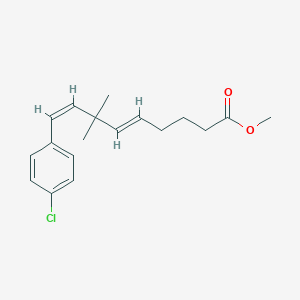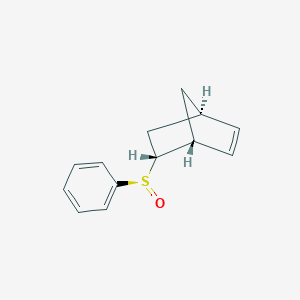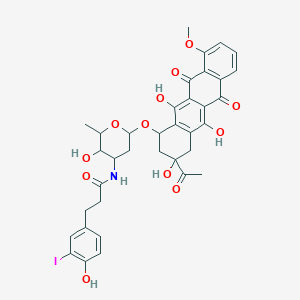
1-(1,2-Dihydroquinoxalin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dihydroquinoxalin-2-yl)ethanol, also known as DHQET, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic organic compound containing a ring structure made up of carbon and nitrogen atoms. DHQET has been synthesized using various methods and has been studied for its potential biochemical and physiological effects.
Mecanismo De Acción
1-(1,2-Dihydroquinoxalin-2-yl)ethanol acts as a competitive inhibitor of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By inhibiting this receptor, 1-(1,2-Dihydroquinoxalin-2-yl)ethanol can modulate various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been shown to have various biochemical and physiological effects, including improving cognitive function in animal models of Alzheimer's disease, reducing inflammation in animal models of sepsis, and reducing pain sensitivity in animal models of neuropathic pain. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been shown to have potential applications in the treatment of various psychiatric disorders, including schizophrenia and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has several advantages for use in lab experiments, including its potency and selectivity as an inhibitor of the α7 nicotinic acetylcholine receptor. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on 1-(1,2-Dihydroquinoxalin-2-yl)ethanol, including further studies on its potential applications in the treatment of Alzheimer's disease, schizophrenia, and depression. Other areas of research could include investigating the potential use of 1-(1,2-Dihydroquinoxalin-2-yl)ethanol in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing new synthesis methods for 1-(1,2-Dihydroquinoxalin-2-yl)ethanol and other quinoxaline derivatives with potential applications in scientific research.
Métodos De Síntesis
1-(1,2-Dihydroquinoxalin-2-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(2-nitrophenyl)ethanol with palladium on carbon, or the reduction of 1-(2-nitrophenyl)ethanol with lithium aluminum hydride. Other methods include the reduction of 1-(2-nitrophenyl)ethanol with sodium borohydride or the reduction of 1-(2-nitrophenyl)ethanol with hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Propiedades
Número CAS |
111289-53-3 |
|---|---|
Nombre del producto |
1-(1,2-Dihydroquinoxalin-2-yl)ethanol |
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(1,2-dihydroquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,10,12-13H,1H3 |
Clave InChI |
LBCNXPYRJHMXFX-UHFFFAOYSA-N |
SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
SMILES canónico |
CC(C1C=NC2=CC=CC=C2N1)O |
Sinónimos |
2-Quinoxalinemethanol,1,2-dihydro--alpha--methyl-,(R*,S*)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
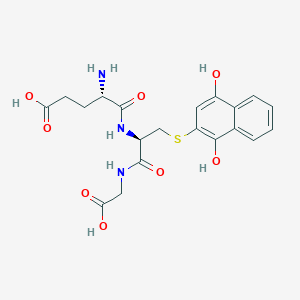
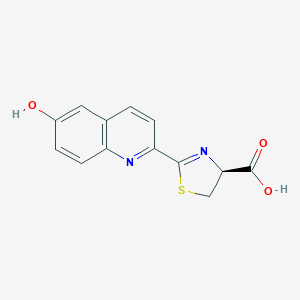

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)



